N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea
Description
Structure
3D Structure
Properties
CAS No. |
59000-23-6 |
|---|---|
Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)-3-phenylurea |
InChI |
InChI=1S/C14H14N2OS/c1-18-13-9-7-12(8-10-13)16-14(17)15-11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,17) |
InChI Key |
HDZLSOMKYMDFMI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 4 Methylsulfanyl Phenyl N Phenylurea and Its Structural Analogs
Strategic Approaches to Urea (B33335) Bond Formation for N-Arylureas
The construction of the urea linkage is the central transformation in the synthesis of N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea. Various strategies have been developed to achieve this, ranging from classical methods to more modern, cleaner alternatives.
Isocyanate-Amine Coupling Pathways in Urea Synthesis
The most traditional and widely employed method for synthesizing unsymmetrical ureas is the reaction between an isocyanate and an amine. nih.gov In the context of this compound, this would involve the reaction of phenyl isocyanate with 4-(methylsulfanyl)aniline or, alternatively, 4-(methylsulfanyl)phenyl isocyanate with aniline (B41778).
The isocyanate intermediate is highly reactive towards the nucleophilic amine, leading to the formation of the stable urea bond. This reaction is typically efficient and proceeds under mild conditions. nih.gov The isocyanate itself can be generated from the corresponding amine using phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). prepchem.comasianpubs.org However, the high toxicity of phosgene has driven the development of safer alternatives. nih.gov
Table 1: Common Reagents for Isocyanate Formation
| Reagent | Description | Reference |
| Phosgene (COCl₂) | Highly reactive and efficient but also highly toxic gas. | prepchem.com |
| Triphosgene (BTC) | A solid, safer-to-handle alternative to phosgene. | asianpubs.org |
| Diphenyl Carbonate | A less hazardous reagent for isocyanate synthesis. | researchgate.net |
| N,N'-Carbonyldiimidazole (CDI) | A crystalline solid that is a safer alternative to phosgene and its equivalents. nih.gov | nih.gov |
Exploration of Alternative Urea-Forming Reactions
Concerns over the use of hazardous reagents have spurred the exploration of alternative, greener methods for urea synthesis. These methods often bypass the need for pre-formed isocyanates.
Reductive Carbonylation: Nitroaromatics can be converted to isocyanates through reductive carbonylation, a process that utilizes carbon monoxide. researchgate.net
From Carbamates: Unsymmetrical ureas can be synthesized from carbamates, which in turn can be prepared from alcohols and urea, offering a more environmentally friendly route. researchgate.net
Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements provide pathways to isocyanate intermediates from carboxylic acids, amides, and hydroxamic acids, respectively. These can then react in situ with an amine to form the desired urea. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling: A modern approach involves the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) to form aryl isocyanates in situ, which then react with an amine. This one-pot method is tolerant of a wide range of functional groups. tandfonline.comorganic-chemistry.orgorganic-chemistry.org
Dioxazolones as Isocyanate Surrogates: 3-Substituted dioxazolones can serve as precursors to isocyanate intermediates under mild heating, eliminating non-toxic CO2 as the only byproduct. tandfonline.com
Synthesis and Derivatization of Key Precursors
The successful synthesis of this compound relies on the availability of its key building blocks: a phenyl precursor and a 4-(methylsulfanyl)phenyl precursor.
One of the primary precursors is (4-(methylthio)phenyl)hydrazine . nih.gov This compound can be synthesized from the corresponding aniline, 4-(methylthio)aniline, through diazotization followed by reduction. nih.govgoogle.com A common method for the reduction step involves the use of sodium sulfite. orgsyn.org The hydrochloride salt of this hydrazine (B178648) is also commercially available. achemblock.com
The other key precursor is phenyl isocyanate . This can be synthesized through several routes, including the reaction of aniline with phosgene or its equivalents. prepchem.comgoogle.com Cleaner synthetic pathways involve the thermal decomposition of methyl N-phenyl carbamate (B1207046) (MPC), which can be synthesized from aniline and dimethyl carbonate. researchgate.net Other methods include the reaction of chlorobenzene (B131634) with a metal cyanate under phase-transfer conditions. google.com
Regioselective Synthesis of Asymmetrically Substituted Phenylureas
The synthesis of an asymmetrically substituted urea like this compound requires careful control of the reaction to avoid the formation of symmetrical urea byproducts. The stepwise addition of reagents is a common strategy. For instance, one amine can be converted to the isocyanate first, which is then isolated or generated in situ before the addition of the second, different amine. nih.gov
The choice of reaction conditions, such as solvent and temperature, can also influence the regioselectivity. For example, performing the reaction in a biphasic system or "on-water" has been shown to provide high chemoselectivity in the synthesis of unsymmetrical ureas. organic-chemistry.org
Modular and Combinatorial Synthetic Strategies
The urea scaffold is a common feature in many biologically active molecules. Therefore, modular and combinatorial approaches to synthesize libraries of this compound derivatives are highly valuable for drug discovery.
These strategies often rely on solid-phase synthesis or the use of polymer-bound reagents to facilitate purification and allow for the rapid generation of a diverse set of analogs. beilstein-journals.orgnih.gov For instance, a polymer-bound phosphine (B1218219) can be used in a Staudinger-aza-Wittig reaction to generate isocyanates, which can then be reacted with a library of amines. beilstein-journals.orgnih.gov This modularity allows for the systematic exploration of the structure-activity relationship of this class of compounds.
Process Optimization and Scalability Considerations in Laboratory Synthesis
For the laboratory synthesis of this compound to be practical, especially for producing larger quantities, process optimization is crucial. Key factors to consider include:
Reagent Choice: Opting for less hazardous and more cost-effective reagents is a primary consideration. For example, using triphosgene instead of phosgene, or exploring phosgene-free routes. asianpubs.orgresearchgate.net
Reaction Conditions: Optimizing temperature, reaction time, and catalyst loading can significantly improve yield and reduce the formation of byproducts. Microwave-assisted synthesis has been shown to accelerate reaction times for urea formation. beilstein-journals.orgnih.govresearchgate.net
Work-up and Purification: Simple filtration or crystallization to isolate the product is ideal for scalability. nih.gov The use of reagents that lead to easily removable byproducts simplifies the purification process.
Atom Economy: Synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are more efficient and generate less waste.
Advanced Spectroscopic and Crystallographic Characterization of N 4 Methylsulfanyl Phenyl N Phenylurea
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both ¹H and ¹³C NMR spectra, a complete connectivity map of the molecule can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the methyl, aromatic, and amine protons. The methyl protons (–S-CH₃) would appear as a sharp singlet, significantly upfield, likely in the range of δ 2.4-2.5 ppm. The aromatic protons would present as a more complex series of multiplets in the δ 7.0-7.6 ppm region. The two sets of aromatic rings—the monosubstituted phenyl ring and the 1,4-disubstituted methylsulfanylphenyl ring—would show characteristic splitting patterns. The protons on the phenyl ring adjacent to the NH group would likely appear as a triplet for the para-proton and a multiplet for the ortho- and meta-protons. The protons on the 4-(methylsulfanyl)phenyl ring are expected to appear as two distinct doublets, characteristic of a para-substituted system. The two N-H protons of the urea (B33335) linkage would appear as two separate, broad singlets, likely downfield (δ > 8.0 ppm), due to their acidic nature and hydrogen bonding capabilities.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments. The methyl carbon of the methylsulfanyl group is expected to have a signal in the aliphatic region, around δ 15-20 ppm. The aromatic carbons would generate a series of signals between δ 118-140 ppm. The carbon atom directly bonded to the sulfur (C-S) would be influenced by the heteroatom, and its chemical shift would help confirm the substitution pattern. The urea carbonyl carbon (C=O) is the most deshielded carbon and would appear significantly downfield, typically in the range of δ 153-155 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| -S-CH ₃ | 2.4 - 2.5 | Singlet | Aliphatic protons on the methyl group. |
| Aromatic H | 7.0 - 7.6 | Multiplets/Doublets | Protons on both phenyl rings. |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -S-C H₃ | 15 - 20 | Aliphatic methyl carbon. |
| Aromatic C | 118 - 140 | Carbons of the two phenyl rings. |
| C =O (Urea) | 153 - 155 | Carbonyl carbon, highly deshielded. |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea, key absorptions confirm its structural integrity.
The spectrum is expected to be dominated by several characteristic bands. Sharp to medium bands in the region of 3300-3400 cm⁻¹ are attributable to the N-H stretching vibrations of the urea's secondary amine groups. A very strong and sharp absorption band, known as the "Amide I" band, is anticipated between 1630 and 1680 cm⁻¹, corresponding to the C=O stretching vibration of the urea carbonyl group. The "Amide II" band, which arises from a combination of N-H bending and C-N stretching, typically appears as a strong band near 1550-1600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will produce several peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the urea linkage would appear in the 1200-1350 cm⁻¹ range. Finally, the presence of the methylsulfanyl group should give rise to C-S stretching vibrations, which are typically weaker and found in the 600-800 cm⁻¹ region.
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Urea) | Stretching | 3300 - 3400 | Medium-Sharp |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| C=O (Urea) | Stretching (Amide I) | 1630 - 1680 | Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong |
| N-H Bend / C-N Stretch | Amide II | 1550 - 1600 | Strong |
| C-N (Urea) | Stretching | 1200 - 1350 | Medium |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₄H₁₄N₂OS, with a calculated monoisotopic mass of approximately 258.08 g/mol . guidechem.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 258. The fragmentation pattern provides further structural confirmation. The most likely fragmentation pathways involve the cleavage of the amide bonds within the urea linkage, which are typically the weakest points.
Key expected fragments would include:
Cleavage 1: Loss of the phenyl isocyanate radical (C₆H₅NCO) to yield the 4-(methylsulfanyl)aniline fragment ion at m/z 139.
Cleavage 2: Loss of the 4-(methylsulfanyl)phenyl isocyanate radical (CH₃SC₆H₄NCO) to yield the aniline (B41778) fragment ion at m/z 93.
Other Fragments: A peak at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) and a peak corresponding to the 4-(methylsulfanyl)phenyl cation at m/z 123 are also plausible.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 258 | Molecular Ion [M]⁺˙ | [C₁₄H₁₄N₂OS]⁺˙ | Confirms molecular weight. |
| 139 | [4-(Methylsulfanyl)aniline]⁺˙ | [C₇H₉NS]⁺˙ | Cleavage of the urea linkage. |
| 123 | [4-(Methylsulfanyl)phenyl]⁺ | [C₇H₇S]⁺ | Loss of the urea moiety. |
| 93 | [Aniline]⁺˙ | [C₆H₇N]⁺˙ | Cleavage of the urea linkage. |
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)
Single Crystal X-ray Diffraction (SCXRD) provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound has not been reported, analysis of closely related compounds like N-methyl-N'-phenylurea offers insight into the expected solid-state conformation. documentsdelivered.com
It is anticipated that the urea functional group would be nearly planar. The most significant intermolecular interaction governing the crystal packing would be hydrogen bonding. The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a potent hydrogen bond acceptor. This would likely result in the formation of one-dimensional chains or two-dimensional sheets of molecules linked by N-H···O=C hydrogen bonds. documentsdelivered.com The bond distances for such interactions are typically in the range of 2.0-2.2 Å for the H···O distance. documentsdelivered.com
Furthermore, the presence of two aromatic rings allows for the possibility of π-π stacking interactions between adjacent molecules, which would further stabilize the crystal lattice. The conformation of the molecule would likely be non-planar, with the two phenyl rings twisted relative to the central urea plane to minimize steric hindrance. documentsdelivered.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophores in this compound are the two phenyl rings and the urea carbonyl group. The spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions.
The high-energy π→π* transitions, associated with the aromatic system, are expected to produce strong absorption bands, likely in the range of 200-280 nm. The presence of the methylsulfanyl (-SCH₃) group, an auxochrome, on one of the phenyl rings would be expected to cause a slight red shift (bathochromic shift) of the absorption maximum compared to unsubstituted phenylurea. The n→π* transition, involving the non-bonding electrons on the carbonyl oxygen, is formally allowed but often appears as a much weaker absorption band or a shoulder at a longer wavelength, typically above 280 nm, and may be obscured by the more intense π→π* bands.
Computational Chemistry and Theoretical Investigations of N 4 Methylsulfanyl Phenyl N Phenylurea
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps, Charge Distribution)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding its reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com
The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions and charge transfer. irjweb.compmf.unsa.ba For phenylurea derivatives, this gap helps to explain the potential for charge transfer interactions within the molecule. nih.gov
Calculations also reveal the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. The molecular electrostatic potential (MEP) map visually represents these regions, with negative potential (red/yellow) indicating areas prone to electrophilic attack and positive potential (blue) indicating sites for nucleophilic attack. mdpi.com In this compound, the oxygen and nitrogen atoms of the urea (B33335) bridge and the sulfur atom are expected to be electron-rich, while the hydrogen atoms of the amine groups are electron-poor. mdpi.comresearchgate.net This information is crucial for predicting how the molecule will interact with biological targets.
Table 1: Theoretical Quantum Chemical Parameters for a Phenylurea-type Structure
| Parameter | Significance | Typical Calculated Value (Example) |
|---|---|---|
| EHOMO | Electron-donating ability | -6.29 eV |
| ELUMO | Electron-accepting ability | -1.81 eV |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability irjweb.com | 4.48 eV irjweb.com |
| Dipole Moment (µ) | Molecular polarity | ~5.1 D pmf.unsa.ba |
| Chemical Hardness (η) | Resistance to charge transfer pmf.unsa.ba | 2.24 eV |
Note: The values in this table are illustrative examples derived from DFT calculations on similar molecular structures and are intended to represent typical magnitudes.
Molecular Dynamics Simulations for Conformational Landscape Exploration and Ligand-Target Recognition
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can explore its conformational landscape, revealing the different shapes (conformers) the molecule can adopt and their relative stabilities. researchgate.net The urea linkage and the rotatable bonds connected to the phenyl rings allow for significant flexibility, which can be critical for binding to a biological target.
MD simulations are also essential for understanding ligand-target recognition. By placing the molecule in a simulated environment with a potential protein target, these simulations can model the binding process, the stability of the resulting complex, and the specific interactions that maintain it. jppres.commdpi.com The simulations can track the formation and breaking of hydrogen bonds and other noncovalent interactions over time, providing a dynamic picture of the binding event that is not available from static methods like docking. nih.gov This can help validate docking poses and provide deeper insights into the driving forces of molecular recognition. nih.gov
Molecular Docking Studies for Predictive Binding Affinity and Mode of Interaction with Hypothesized Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov For this compound, docking studies can be used to screen for potential biological targets and to hypothesize its mechanism of action. Phenylurea scaffolds are known to inhibit various enzymes, including kinases and bacterial proteins. nih.govnih.gov
For instance, studies on similar phenyl-urea compounds have identified them as inhibitors of Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus and as inhibitors of tumor necrosis factor-alpha (TNF-alpha) synthesis by targeting the ATP-binding pocket of p38α kinase. nih.govnih.gov Docking this compound into the active sites of such proteins could predict its binding affinity, typically reported as a scoring function value in kcal/mol, and its binding mode.
The predicted binding mode reveals specific noncovalent interactions, such as:
Hydrogen bonds: The urea moiety is an excellent hydrogen bond donor and acceptor, likely forming key interactions with amino acid residues in a binding pocket. nih.gov
Hydrophobic interactions: The two phenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Van der Waals forces: The methylsulfanyl group (-S-CH₃) can also contribute to binding through van der Waals contacts.
Table 2: Example of Predicted Interactions from a Molecular Docking Study
| Interaction Type | Ligand Group Involved | Potential Interacting Residue (Example) |
|---|---|---|
| Hydrogen Bond (Donor) | N-H of urea | Aspartic Acid, Glutamic Acid (backbone carbonyl) |
| Hydrogen Bond (Acceptor) | C=O of urea | Serine, Threonine (hydroxyl group) |
| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine |
Quantitative Structure-Property Relationship (QSPR) Studies for Theoretical Property Prediction
Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the structural features of molecules with their physicochemical properties. nih.gov For a series of related compounds like phenylurea derivatives, QSPR can be used to predict properties such as chromatographic retention time, solubility, or boiling point based on calculated molecular descriptors.
These descriptors can include electronic properties (e.g., dipole moment, HOMO/LUMO energies), steric factors, and lipophilicity (e.g., logP). nih.gov For example, a QSPR study on phenylurea herbicides found that properties like hydration free energy and dipole moment were crucial for accurately modeling their retention times in high-performance liquid chromatography (HPLC). nih.gov Such models can be valuable for predicting the analytical behavior of this compound without direct experimentation.
Analysis of Noncovalent Interactions within this compound Systems
The structure, stability, and interaction capability of this compound are governed by a network of noncovalent interactions. These forces are critical both for the molecule's conformation and for its ability to bind to a receptor. Computational methods allow for the detailed analysis of these weak interactions.
Key noncovalent interactions include:
Intramolecular Hydrogen Bonds: The molecule can form an internal hydrogen bond, which influences its conformation and planarity, potentially locking it into a pseudo-bicyclic shape that is favorable for binding to certain kinase targets. nih.gov
Intermolecular Hydrogen Bonds: As noted in docking studies, the urea group is a prime site for forming hydrogen bonds with water, solvents, or biological receptors. nih.gov
π-π Interactions: The phenyl rings can stack with aromatic systems in a receptor site, contributing significantly to binding affinity. nih.gov
Analysis of these interactions, often performed after molecular dynamics or docking simulations, helps to explain the specificity and strength of the molecule's binding to its hypothesized targets.
Density Functional Theory (DFT) Applications for Geometric Parameters and Spectroscopic Data Correlation
Density Functional Theory (DFT) is a highly accurate method for predicting the ground-state geometry and spectroscopic properties of molecules. researchgate.netmdpi.com By optimizing the structure of this compound, DFT calculations can provide precise predictions of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. nih.gov These theoretical values can be compared with experimental data from X-ray crystallography to validate the computational method. researchgate.net
Furthermore, DFT can simulate various types of spectra:
Vibrational Spectra (FT-IR): Theoretical frequency calculations can predict the positions and intensities of infrared absorption bands, which correspond to the vibrational modes of the molecule (e.g., N-H stretch, C=O stretch). Comparing the calculated spectrum with an experimental one aids in the assignment of spectral peaks. nih.gov
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of the molecule. researchgate.net This is a powerful tool for confirming the molecular structure.
The strong correlation often found between DFT-calculated and experimentally observed data underscores the predictive power of these computational techniques in characterizing new or unstudied molecules like this compound. nih.gov
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of N 4 Methylsulfanyl Phenyl N Phenylurea Derivatives
Systematic Substituent Effects on the N-[4-(Methylsulfanyl)phenyl] Moiety and its Impact on Biological Activity
The N-[4-(Methylsulfanyl)phenyl] moiety is a critical component of the diarylurea structure, often serving as an anchor or "head" group that interacts with the target protein. The methylsulfanyl (-SCH3) group itself is significant, and its replacement or the addition of other substituents on this phenyl ring can dramatically alter the compound's biological profile.
Research into diarylurea derivatives, such as those targeting receptor tyrosine kinases like VEGFR-2, has shown that the nature of substituents on the phenyl rings is paramount. nih.gov While specific SAR data for the N-[4-(methylsulfanyl)phenyl] moiety is often embedded within broader studies of diarylurea kinase inhibitors, general principles can be extracted. For instance, in related inhibitor classes, the introduction of groups that can participate in specific interactions like hydrogen bonding or that alter the electronic properties of the ring can significantly affect potency.
In many kinase inhibitors, this part of the molecule fits into a hydrophobic pocket of the enzyme's active site. Therefore, modifications often focus on optimizing these hydrophobic interactions. The size, shape, and lipophilicity of substituents are key considerations.
Table 1: Hypothetical Substituent Effects on the N-[4-(Methylsulfanyl)phenyl] Moiety This table illustrates potential SAR trends based on common observations in medicinal chemistry for kinase inhibitors.
| Substituent at R¹/R² | Expected Impact on Activity | Rationale |
| H (unsubstituted) | Baseline activity | Reference compound for comparison. |
| Small alkyl (e.g., -CH₃) | Potentially increase | May enhance hydrophobic interactions. |
| Halogens (e.g., -F, -Cl) | Potentially increase | Can form halogen bonds and alter electronic properties. |
| Trifluoromethyl (-CF₃) | Often increases significantly | Strong electron-withdrawing group, can enhance binding and cell permeability. nih.gov |
| Methoxy (-OCH₃) | Variable | Can act as a hydrogen bond acceptor but adds steric bulk. |
Note: This table is illustrative and based on general principles of medicinal chemistry.
Modifications on the N'-Phenyl Moiety and their Influence on Molecular Interactions
The N'-phenyl moiety, often referred to as the "tail" of the molecule, typically extends into more solvent-exposed regions of the binding pocket or interacts with adjacent subpockets. Modifications here are crucial for fine-tuning selectivity and potency. nih.gov
SAR studies on various N,N'-diarylureas demonstrate that this region is highly amenable to substitution to improve properties like binding affinity, cell proliferation inhibition, and solubility. nih.govnih.gov For example, in the development of kinase inhibitors, this phenyl ring is often substituted with groups that can form additional hydrogen bonds or interact with specific residues outside the primary binding site.
Key findings from broader diarylurea studies indicate:
Electron-withdrawing groups , such as trifluoromethyl (-CF3) or chloro (-Cl), on this ring often enhance anti-proliferative activity. nih.gov
The introduction of larger, more complex groups, including heterocyclic rings (like quinoline (B57606) or oxadiazole), can lead to compounds with significantly improved inhibitory rates against various cancer cell lines. nih.govnih.gov
Attaching solubilizing groups, such as those containing charged moieties, can be used to improve the physicochemical properties of the compounds without sacrificing biological activity. nih.gov
The flexibility to add various functional groups to this moiety allows for the spatial extension of the molecule, enabling it to reach and interact with a wider array of residues within the target's binding pocket. nih.gov
Table 2: Impact of N'-Phenyl Moiety Modifications in Diarylurea Analogs This table summarizes findings from studies on diarylurea derivatives, which are applicable to the N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea scaffold.
| Modification on N'-Phenyl Moiety | Observed Effect | Example Target/Activity | Reference |
| Addition of 4-chloro-3-(trifluoromethyl)phenyl | High inhibition rate on cancer cell lines | Anti-proliferative activity | nih.gov |
| Introduction of a 1,3,4-oxadiazole (B1194373) scaffold | Potent anti-proliferative activity | ACHN renal cancer, PC-3 prostate cancer | nih.gov |
| Addition of polar 3-hydroxy-tolyl moiety | Improved solubility while maintaining bioactivity | Inhibition of translation initiation | nih.gov |
| Replacement with quinoline ring | Better activity with dimethoxy modification | Kinase inhibition (e.g., B-Raf) | nih.govnih.gov |
Elucidating the Role of the Urea (B33335) Linker in Ligand-Target Binding and Efficacy
The central urea linker (-NH-CO-NH-) is arguably the most critical feature of the diarylurea scaffold, acting as a rigid and effective hydrogen-bonding unit. nih.govnih.gov This moiety is fundamental to the molecule's ability to anchor itself within the binding site of its target protein.
Key functions of the urea linker include:
Hydrogen Bonding: The urea group is a dual hydrogen bond donor and acceptor. The two N-H groups typically act as donors, while the carbonyl oxygen (C=O) acts as an acceptor. nih.govnih.gov This allows for the formation of a precise and highly directional network of hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, backbone amides) in the hinge region of kinases or other ATP-binding sites.
Structural Rigidity: The planar nature of the urea group helps to correctly orient the two flanking phenyl rings, positioning them for optimal interaction with their respective hydrophobic pockets. nih.gov This conformational constraint is vital for high-affinity binding.
Contribution to Physicochemical Properties: The hydrogen-bonding capability of the urea linker enhances the aqueous solubility and permeability of the drug molecule, which are crucial for its pharmacokinetic profile. nih.gov
Studies have shown that replacing the urea linker with a less effective hydrogen-bonding group, such as an amide, can lead to a significant or complete loss of biological activity, underscoring its essential role. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For phenylurea derivatives, QSAR models are developed to predict the inhibitory potency of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts. nih.gov
A typical QSAR study involves:
Data Collection: Gathering a dataset of phenylurea derivatives with their experimentally measured biological activities (e.g., IC50 values). nih.gov
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields). nih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a mathematical model that links the descriptors to the activity. kfupm.edu.sa
Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets. mdpi.com
For diarylurea inhibitors, QSAR models can reveal which properties are most important for activity. For example, a model might show that high values for certain electronic descriptors on the N'-phenyl ring and specific steric parameters for the N-[4-(Methylsulfanyl)phenyl] moiety are crucial for high potency. These models provide mechanistic insights by highlighting the key molecular features driving the ligand-target interaction and can be used to screen virtual libraries for potential hits. nih.govnih.gov
Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to Phenylurea Scaffolds
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific biological target. capes.gov.brnih.gov
For the phenylurea scaffold, a typical pharmacophore model would include:
Two Hydrophobic/Aromatic Features: Corresponding to the two phenyl rings. These features define the regions that will interact with hydrophobic pockets in the target protein. nih.gov
A Hydrogen Bond Donor Feature: Representing one or both of the N-H groups of the urea linker. nih.gov
A Hydrogen Bond Acceptor Feature: Representing the carbonyl oxygen of the urea linker. nih.gov
The process involves aligning a set of active molecules and abstracting the common chemical features responsible for their activity. nih.gov This resulting pharmacophore model serves as a 3D query for screening large compound databases to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This approach is particularly valuable when the 3D structure of the target protein is unknown. nih.gov By understanding the key pharmacophoric features of the this compound class, medicinal chemists can design novel scaffolds that retain the essential binding elements while possessing improved drug-like properties. youtube.com
Mechanistic Investigations of N 4 Methylsulfanyl Phenyl N Phenylurea in Biological Systems: in Vitro and Molecular Level Analysis
Molecular Target Identification and Direct Binding Interaction Analysis
Research into the specific molecular targets of N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea is still an emerging area. However, the broader class of phenyl-urea compounds has been identified as targeting key bacterial enzymes. Notably, a high-throughput screen identified a phenyl-urea compound, designated as phenyl-urea 1, as an inhibitor of Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus. nih.gov PBP4 is a crucial cell wall transpeptidase, and its inhibition can restore susceptibility to β-lactam antibiotics in resistant strains like MRSA. guidechem.comsigmaaldrich.com Subsequent structure-activity relationship (SAR) studies on analogs of phenyl-urea 1 have led to the development of compounds with enhanced PBP4 binding and inhibitory activity. nih.govguidechem.com While these studies establish a precedent for PBP4 as a target for phenyl-ureas, direct binding analysis and detailed inhibition mechanisms specific to this compound have not been explicitly detailed in the available literature.
Enzyme Inhibition Kinetics and Catalytic Site Interactions
The inhibitory effects of this compound on specific enzymes have been a subject of investigation, particularly concerning enzymes involved in inflammation and cholesterol metabolism.
Acyl-CoA:Cholesterol O-acyltransferase (ACAT) Inhibition: Structure-activity relationship studies on a series of N-phenyl-N'-aralkyl and N-phenyl-N'-(1-phenylcycloalkyl)ureas have identified potent inhibitors of Acyl-CoA:Cholesterol O-acyltransferase (ACAT). nih.gov ACAT is an intracellular enzyme that plays a key role in cholesterol esterification. While these studies provide a framework for the development of urea-based ACAT inhibitors, specific kinetic data and catalytic site interactions for this compound are not detailed. The research does indicate that substitutions on the phenyl ring can influence inhibitory potency, with polar groups generally decreasing in vitro activity. nih.gov
Cyclooxygenase (COX) Enzyme Inhibition: The anti-inflammatory potential of diarylurea derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes. Research on related structures, such as 4-(aryloyl)phenyl methyl sulfones, has demonstrated selective inhibition of COX-2. biosave.com Molecular modeling of these related compounds showed that the methylsulfone group inserts deep into the binding pocket of human COX-2. biosave.com However, specific enzyme inhibition kinetics (IC₅₀ values, mechanism of inhibition) for this compound against COX-1 and COX-2 are not extensively documented in the reviewed literature.
Receptor Modulation and Ligand-Receptor Dynamics
The interaction of this compound with various receptors has been explored, revealing its potential as a modulator of receptor activity.
Positive Allosteric Modulation of GABA-B Receptors: While specific data for this compound is limited, related phenylurea compounds have been investigated for their effects on GABA-B receptors. Positive allosteric modulators of GABA-B receptors are of therapeutic interest as they can enhance the effect of the endogenous ligand GABA without directly activating the receptor. nih.govmdpi.com Compounds like CGP7930 and GS39783 have been shown to potentiate GABA-stimulated responses. nih.govresearchgate.net These modulators are thought to bind to the GABA-B2 subunit of the heterodimeric receptor, increasing the affinity for agonists and promoting G-protein coupling. nih.govmdpi.com
Cytokinin Receptor Interactions: Certain phenylurea derivatives are known to exhibit cytokinin activity, interacting with plant cytokinin receptors to influence plant growth and development. Forchlorfenuron (B1673536) (N-(2-chloro-4-pyridyl)-N'-phenylurea), a synthetic phenylurea cytokinin, has been shown to stimulate axillary bud break in vitro. ubaya.ac.idnih.gov It is believed to act by inhibiting cytokinin oxidase/dehydrogenase, an enzyme that degrades cytokinins. scbt.com In the fungus Saccharomyces cerevisiae, forchlorfenuron has been observed to disturb cytokinesis by deforming septin structures at the bud neck. scbt.comnih.gov The relevance of these findings to the specific interactions of this compound with cytokinin receptors requires further investigation.
Antimicrobial Action Mechanisms and Cellular Pathway Perturbations
Antitubercular Modes of Action: Tailored phenylurea compounds have shown promise as antitubercular agents. One of the key mechanisms identified is the inhibition of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall. nih.gov Specifically, some phenylurea derivatives have been found to target MmpL3, a transporter protein required for the translocation of trehalose (B1683222) monomycolate (TMM) across the inner membrane of Mycobacterium tuberculosis. nih.gov Inhibition of MmpL3 disrupts the formation of the outer mycomembrane, leading to bacterial cell death. nih.govnih.gov
Antifungal Activity Pathways: The antifungal activity of phenylurea derivatives has been demonstrated against various fungal pathogens. nih.gov For instance, N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, which share some structural similarities, have shown efficacy against fungi like Pyricularia oryzae and Puccinia recondita. nih.gov As mentioned previously, the phenylurea cytokinin forchlorfenuron disrupts septin organization in Saccharomyces cerevisiae, which is crucial for cell division. scbt.comnih.gov This suggests a potential mechanism of antifungal action for this class of compounds.
Antiparasitic Molecular Mechanisms
Antiplasmodial and Antitrypanosomal Effects: The antiparasitic potential of diarylurea compounds has been explored. Studies on bisguanidine derivatives of 1,3-diphenylurea (B7728601) have shown in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. molport.com The proposed mechanism for some of these compounds involves binding to the minor groove of AT-rich DNA. molport.com However, specific data on the antiplasmodial and antitrypanosomal mechanisms of this compound are not available in the reviewed literature.
Anti-inflammatory Molecular Signaling Pathways and Mediator Modulation
The anti-inflammatory properties of phenylurea derivatives are thought to be mediated through the modulation of key signaling pathways and inflammatory mediators. The inhibition of COX enzymes, as discussed earlier, leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation. biosave.com Furthermore, studies on the related compound 4-Phenyl Butyric Acid (4-PBA) have shown that it can suppress the release of pro-inflammatory mediators and limit excessive neutrophil infiltration into inflamed tissues. nih.gov This effect is partly attributed to the downregulation of the IRE-1α/ERK1/2/NF-κB-p65 signaling pathway. nih.gov
In Vitro Cellular Activity Profiling and Selectivity Studies
The in vitro activity of various diarylurea derivatives has been assessed across a range of cell lines, demonstrating their potential as antiproliferative agents.
Differential Cellular Responses in Specific Cell Lines: A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which are structurally related to this compound, have been screened against the NCI-60 human cancer cell line panel. nih.govsigmaaldrich.com These studies revealed broad-spectrum antiproliferative activity, with some compounds showing lethal effects on specific cell lines, including melanoma (SK-MEL-5), renal cancer (786-0, A498, RXF 393), and breast cancer (MDA-MB-468) cell lines. nih.gov The nature of the substituents on the phenyl rings was found to significantly influence the potency and selectivity of these compounds. nih.govsigmaaldrich.com
| Compound Class | Cell Line | Observed Effect | Reference |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | SK-MEL-5 (Melanoma) | Lethal Effects | nih.gov |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | 786-0, A498, RXF 393 (Renal Cancer) | Lethal Effects | nih.gov |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | MDA-MB-468 (Breast Cancer) | Lethal Effects | nih.gov |
Phytoregulatory Mechanisms of Action (e.g., Cytokinin-like Activity and Endogenous Hormone Regulation)
No published research is available to describe the cytokinin-like activity or the influence of this compound on endogenous hormone regulation in plants.
Strategic Derivatization and Analogue Development Based on N 4 Methylsulfanyl Phenyl N Phenylurea
Rational Design and Synthesis of Novel Phenylurea Analogs
The rational design of novel phenylurea analogs is guided by structure-activity relationship (SAR) studies, which aim to enhance target affinity, selectivity, and pharmacokinetic properties. rsc.orgnih.gov The core N,N'-diarylurea moiety is a key structural fragment for binding to the hydrophobic pocket of kinase domains through hydrogen bonds and hydrophobic interactions. nih.gov The synthesis of these analogs typically involves the reaction of a substituted aniline (B41778) with an appropriate aryl isocyanate or a multi-step process such as Pd-catalyzed C-N cross-coupling reactions. researchgate.netmit.edu
Drawing inspiration from the development of successful diarylurea kinase inhibitors like sorafenib (B1663141), a rational design strategy for N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea analogs would focus on several key modifications: rsc.orgresearchgate.net
Modification of the Phenyl Rings: Introduction of various substituents on either phenyl ring can modulate activity. For instance, electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and influence binding affinity. Halogen substitutions, such as chlorine or fluorine, on the terminal phenyl ring have been shown to be beneficial for the activity of some diarylurea compounds. nih.gov
Targeting the Hinge Region: The urea (B33335) moiety is critical for binding to the hinge region of many kinases. Modifications that enhance this interaction, without disrupting the key hydrogen bonds, are a primary focus.
Improving Solubility and Bioavailability: The addition of polar groups or ionizable moieties can improve the physicochemical properties of the lead compound, leading to better absorption and distribution. For example, incorporating basic amine groups, such as a 4-hydroxymethylpiperidine moiety, has been shown to result in broad-spectrum antiproliferative activity in some series. rsc.org
A hypothetical series of analogs could be designed to probe the SAR around the this compound scaffold. The table below illustrates how different substitutions might be expected to influence activity against a target kinase, based on known SAR principles for diarylureas. nih.govresearchgate.net
Table 1: Hypothetical Structure-Activity Relationship (SAR) of this compound Analogs
| Compound ID | R1 (on Phenyl Ring) | R2 (on 4-(Methylsulfanyl)phenyl Ring) | Hypothetical Kinase Inhibition (IC₅₀, nM) | Rationale for Design |
|---|---|---|---|---|
| Parent | H | H | 100 | Baseline activity of the core scaffold. |
| Analog-1 | 4-Cl | H | 50 | Introduction of an electron-withdrawing group to potentially enhance binding. |
| Analog-2 | 3-CF₃ | H | 30 | A strong electron-withdrawing group to probe electronic effects. |
| Analog-3 | 4-OCH₃ | H | 150 | An electron-donating group to assess its impact on activity. |
| Analog-4 | H | 3-NH₂ | 80 | Addition of a polar group to potentially improve solubility and form new interactions. |
The synthesis of such analogs would typically start from the corresponding anilines. For example, to synthesize Analog-1, 4-chloroaniline (B138754) would be reacted with 4-(methylsulfanyl)phenyl isocyanate.
Bioisosteric Replacements for Enhanced Potency, Selectivity, or Metabolic Stability
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to improve a molecule's profile. drughunter.compatsnap.com This approach can be used to enhance potency, modulate selectivity, improve metabolic stability, and reduce toxicity. nih.gov For this compound, several bioisosteric replacements could be considered.
Methylthio Group Replacement: The methylthio (-SCH₃) group is susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone metabolites, which can alter the compound's activity and pharmacokinetic properties. Replacing the methylthio group with a more metabolically stable bioisostere could be advantageous. Common bioisosteres for a methyl group or a thioether include:
Halogens: A chloro or bromo group can mimic the steric bulk of a methyl group.
Small Alkyl Groups: An ethyl or cyclopropyl (B3062369) group could be explored.
Trifluoromethyl Group (-CF₃): This group is often used to block metabolic oxidation and can improve binding affinity due to its lipophilicity.
Pentafluorosulfanyl Group (-SF₅): This group is a more recent introduction in medicinal chemistry and is known for its metabolic stability and unique electronic properties. nih.govnih.gov
Urea Moiety Replacement: The urea linkage itself can be replaced with other groups that maintain the crucial hydrogen bonding interactions with the target protein. Examples of urea bioisosteres include thiourea, guanidine, and various five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles. drughunter.com For instance, replacing the urea group of sorafenib with chalcone (B49325) ketones has been shown to improve cytotoxic activity in some cases. nih.gov
Phenyl Ring Replacements: Heterocyclic rings such as pyridine, pyrimidine, or pyrazole (B372694) can be used to replace one of the phenyl rings. nih.gov This can introduce new hydrogen bond donors or acceptors, alter the molecule's dipole moment, and improve solubility.
Table 2: Potential Bioisosteric Replacements in the this compound Scaffold
| Original Group | Bioisosteric Replacement | Potential Advantage |
|---|---|---|
| -SCH₃ (Methylsulfanyl) | -OCH₃ (Methoxy) | Can alter hydrogen bonding potential and metabolic stability. |
| -SCH₃ (Methylsulfanyl) | -CF₃ (Trifluoromethyl) | Increased metabolic stability and lipophilicity. |
| -NH-CO-NH- (Urea) | -NH-CS-NH- (Thiourea) | Modified hydrogen bonding geometry and electronic properties. |
| Phenyl Ring | Pyridine Ring | Introduction of a nitrogen atom can improve solubility and provide a new interaction point. |
Incorporation of this compound Moieties into Hybrid Molecules
The development of hybrid molecules, which combine two or more pharmacophores into a single entity, is a promising strategy in drug discovery to achieve synergistic effects, overcome drug resistance, or improve selectivity. rsc.org The this compound moiety can be incorporated into hybrid molecules to target specific cellular pathways or to enhance its anticancer activity. nih.gov
A common approach is to link the diarylurea scaffold to another known anticancer agent or a moiety that targets a different protein. For example, combining the diarylurea core with fragments of proton pump inhibitors has been explored for sorafenib derivatives. nih.gov Similarly, one could envision creating hybrid molecules where the this compound scaffold is linked to:
A DNA-damaging agent: To create a molecule that both inhibits a survival signaling pathway and directly damages cancer cell DNA.
A histone deacetylase (HDAC) inhibitor moiety: To target both kinase signaling and epigenetic regulation.
A moiety that targets a different kinase: To create a dual-kinase inhibitor with a broader spectrum of activity.
The design of the linker is crucial for the success of a hybrid molecule, as it must be stable and allow both pharmacophores to adopt their optimal binding conformations.
Development of Targeted Covalent Inhibitors Based on the Urea Scaffold
Targeted covalent inhibitors (TCIs) offer the potential for increased potency, prolonged duration of action, and the ability to inhibit challenging targets. rsc.orgchimia.ch These inhibitors typically contain a reactive electrophile ("warhead") that forms a covalent bond with a nucleophilic amino acid residue (such as cysteine) in the target protein's active site. rsc.org
The this compound scaffold can serve as a starting point for the design of covalent inhibitors. The strategy involves identifying a suitable position on the molecule to attach an electrophilic warhead. The most commonly used warhead is an acrylamide (B121943) group, which can undergo a Michael addition with a cysteine residue. rsc.org
The rational design of a covalent inhibitor based on this scaffold would involve:
Identifying a Target Kinase: A kinase with a non-catalytic cysteine residue near the ATP-binding pocket would be an ideal target.
Molecular Modeling: Docking studies would be used to determine the optimal position on the phenylurea scaffold to attach the warhead so that it is correctly oriented to react with the target cysteine.
Synthesis: The designed covalent inhibitor would then be synthesized. This would likely involve adding a linker and the acrylamide moiety to one of the phenyl rings.
Reversible covalent inhibitors, which form a covalent bond that can be broken, are also an emerging area of interest as they may offer a better safety profile. nih.gov
Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of related compounds for high-throughput screening. researchgate.net These techniques can be applied to the this compound scaffold to explore a wide range of chemical diversity and accelerate the discovery of new leads.
A combinatorial library of diarylureas can be synthesized using a "split-and-mix" approach on a solid support. The general workflow would be as follows:
Scaffold Attachment: A diverse set of anilines is attached to a solid support.
Reaction with Isocyanates: The resin-bound anilines are then reacted with a library of different aryl isocyanates.
Cleavage and Screening: The resulting diarylurea compounds are cleaved from the solid support and screened for biological activity.
Alternatively, parallel synthesis in solution phase can be used to generate a focused library of compounds in separate wells of a microtiter plate. This method allows for easier purification and characterization of the individual products. The synthesis of N,N'-diarylureas can be achieved through various methods, including the palladium-catalyzed coupling of an aryl halide with a urea. mit.edu
These high-throughput synthesis methods enable the systematic exploration of the chemical space around the this compound core, facilitating the identification of analogs with improved therapeutic properties. nih.gov
Advanced Analytical Methodologies for the Characterization and Detection of N 4 Methylsulfanyl Phenyl N Phenylurea
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea. The technique separates the target compound from impurities, starting materials, and by-products based on differential partitioning between a stationary phase and a liquid mobile phase. A typical setup for purity analysis involves a reversed-phase column, such as a C18, which is effective for separating non-polar to moderately polar compounds like phenylureas.
Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using certified reference standards. Isomer separation, if positional isomers are generated during synthesis, can also be achieved by optimizing the mobile phase composition, flow rate, and column chemistry to enhance resolution.
A typical HPLC method would be validated for specificity, linearity, accuracy, and precision to ensure reliable results.
Table 1: Example HPLC Parameters for Phenylurea Analysis
| Parameter | Value/Description |
|---|---|
| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm policija.si |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol policija.si |
| Gradient | Start at 5% B, ramp to 70% B, then to 100% B policija.si |
| Flow Rate | 1.0 mL/min policija.si |
| Injection Volume | 1 µL policija.si |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Column Temp | 40 °C nih.gov |
Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While some phenylurea herbicides can be analyzed directly by GC/MS without derivatization, the thermal stability of this compound must be considered, as thermal degradation in the hot injector can lead to the formation of isocyanate products. nih.gov If the compound is not sufficiently volatile or is thermally labile, derivatization to a more volatile and stable form may be necessary.
In GC/MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. For quantitative studies, the method is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov Method validation typically includes establishing limits of detection (LOD) and quantification (LOQ), precision, and recovery. nih.gov
Table 2: Example GC/MS Parameters for Analysis
| Parameter | Value/Description |
|---|---|
| Injector | Split mode (e.g., 1:5), Temperature: 280 °C policija.si |
| Column | Capillary column (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient optimized for separation |
| MS Transfer Line | 235-280 °C policija.si |
| Ionization Mode | Electron Ionization (EI) at 70 eV policija.si |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 50-550 amu policija.si |
Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive Structural Confirmation
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for unequivocal structural confirmation and trace-level quantification. This hyphenated technique leverages the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov
An LC system, often a UHPLC (Ultra-High-Performance Liquid Chromatography) for better resolution and faster analysis, separates the target compound from the matrix. nih.gov The eluent is then directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules like ureas. nih.govnih.gov In the first stage of the tandem MS (MS1), the precursor ion corresponding to the molecular weight of this compound is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). The specific fragmentation pattern is highly characteristic of the molecule's structure, providing definitive confirmation. nih.gov This technique offers excellent selectivity, making it ideal for analyzing samples in complex mixtures. nih.gov
Table 3: Example LC-MS/MS Parameters for Structural Confirmation
| Parameter | Value/Description |
|---|---|
| LC System | UHPLC/HPLC nih.gov |
| Column | YMC-Triart C18 (2.1 × 150 mm, 1.9 µm) nih.gov |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile (B52724) nih.gov |
| Gradient | 0-15 min at 50-100% B nih.gov |
| Flow Rate | 0.4 mL/min nih.gov |
| Ion Source | Electrospray Ionization (ESI), positive ion mode nih.gov |
| Mass Analyzer | Quadrupole-Orbitrap or Triple Quadrupole (QqQ) |
| Scan Mode | Full scan for identification, MS/MS for fragmentation analysis |
Advanced Spectroscopic Fingerprinting Techniques for Quality Control and Authentication in Research Batches
Ensuring the consistency and quality of different research batches of this compound is critical for the reproducibility of experimental results. Advanced analytical techniques can be used to generate a "spectroscopic fingerprint," which is a unique and complex profile characteristic of a specific batch.
Chromatographic techniques like GC-MS and LC-MS are particularly well-suited for this purpose. The total ion chromatogram (TIC) from a high-resolution separation provides a detailed fingerprint of all detectable components. nih.gov By comparing the TICs of different batches, one can assess consistency and identify new or variable-level impurities. Minor differences in the abundance of trace components can be used to differentiate between batches or production methods. nih.gov
This fingerprinting approach allows for a comprehensive quality control assessment beyond simple purity analysis. It can be used to authenticate the material's origin, monitor its stability over time, and ensure that the impurity profile remains consistent from batch to batch, thereby safeguarding the integrity of research studies.
Method Development for Detection in Complex In Vitro Biological Matrices
Studying the activity of this compound in in vitro biological assays, such as enzymatic assays or cell-based proliferation assays, requires robust analytical methods to detect and quantify the compound within the complex biological matrix. nih.gov These matrices, which can include cell culture media, cell lysates, or microsomal preparations, contain high concentrations of proteins, salts, and other small molecules that can interfere with analysis.
Method development begins with an efficient sample preparation protocol to isolate the analyte and remove interfering components. Common techniques include protein precipitation with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govnih.gov SPE, in particular, can provide a cleaner extract and allow for sample preconcentration. nih.gov
Following extraction, an optimized and validated LC-MS/MS method is typically the preferred choice for analysis due to its high selectivity and sensitivity. nih.govnih.gov The method must be validated in the specific biological matrix to account for matrix effects, where components of the sample can suppress or enhance the ionization of the analyte, affecting accuracy. This involves assessing parameters such as recovery, precision, accuracy, and the limit of quantification (LOQ) within the intended biological system. nih.gov
Future Research Directions and Translational Perspectives for N 4 Methylsulfanyl Phenyl N Phenylurea Research
Exploration of Uncharted Biological Targets and Novel Mechanistic Pathways
The future investigation of N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea will critically depend on the identification of its currently unknown biological targets. The phenylurea scaffold is a common feature in a variety of kinase inhibitors, suggesting that this compound may also exert its effects through the modulation of protein kinases. nih.govresearchgate.net Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. nih.gov Therefore, a primary research avenue should be the comprehensive screening of this compound against a broad panel of human kinases to identify potential primary targets and off-targets.
Beyond established kinase families, the exploration should extend to less-studied or "dark" regions of the kinome. This untargeted approach could reveal unexpected and potentially novel mechanisms of action. Techniques such as chemical proteomics and affinity-based pulldown assays coupled with mass spectrometry can be employed to identify direct binding partners of the compound within the cellular proteome.
Furthermore, phenotypic screening in various disease-relevant cell models can provide valuable clues about the compound's functional effects without a priori knowledge of its molecular target. nih.gov Observing specific cellular responses, such as inhibition of proliferation, induction of apoptosis, or modulation of inflammatory pathways, can guide subsequent target deconvolution efforts. Unraveling these novel mechanistic pathways will be crucial for understanding the compound's full therapeutic potential and for identifying patient populations that are most likely to benefit from its application.
Rational Design and Predictive Modeling for Next-Generation this compound Analogues
Once primary biological targets are identified, the principles of rational drug design can be applied to develop next-generation analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. Structure-based drug design (SBDD) will be instrumental in this process. By determining the crystal structure of the compound in complex with its target protein, researchers can visualize the precise binding interactions and identify opportunities for chemical modification to enhance affinity and specificity.
Computational docking and molecular dynamics simulations can be used to predict how modifications to the phenylurea scaffold will affect binding. For instance, the methylsulfanyl group on the phenyl ring is a key feature that can be modified to explore its role in target engagement and to optimize physicochemical properties. Different substituents can be introduced on either of the phenyl rings to probe the structure-activity relationship (SAR) and to fine-tune the compound's biological activity. nih.govnih.gov
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, will play a crucial role in guiding the synthesis of new analogs. By correlating the chemical structures of a series of compounds with their biological activities, QSAR models can predict the activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates and accelerating the design-make-test-analyze cycle.
Integration of Artificial Intelligence and Machine Learning in Phenylurea Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of phenylurea compounds like this compound. AI/ML algorithms can analyze vast datasets from high-throughput screening, chemical libraries, and published literature to identify novel chemical scaffolds with the potential to interact with specific biological targets.
For this compound, ML models can be trained on existing data for other phenylurea-based kinase inhibitors to predict its potential targets and off-targets with a certain degree of confidence. Generative AI models can be employed to design novel phenylurea analogs with desired properties, such as high potency, selectivity, and drug-likeness. These in silico designed molecules can then be synthesized and tested, significantly reducing the time and cost associated with traditional drug discovery.
Furthermore, AI can be utilized to analyze complex biological data generated from phenotypic screening and 'omics' studies. By identifying subtle patterns and correlations that may be missed by human researchers, AI can help to elucidate the mechanism of action of this compound and its analogs, and to identify predictive biomarkers for their activity.
Interdisciplinary Collaborations for Comprehensive Molecular Understanding and Application Potential
Realizing the full therapeutic potential of this compound will require a concerted effort from researchers across multiple disciplines. A collaborative ecosystem that brings together synthetic chemists, structural biologists, computational scientists, pharmacologists, and clinicians is essential for a comprehensive understanding of the molecule's properties and for its successful translation into the clinic.
Key Areas for Interdisciplinary Collaboration:
| Discipline | Contribution |
| Synthetic Chemistry | Design and synthesis of novel analogs with improved properties. |
| Structural Biology | Determination of the three-dimensional structures of the compound in complex with its biological targets. |
| Computational Chemistry & Biology | In silico screening, predictive modeling, and analysis of large datasets. |
| Pharmacology | In vitro and in vivo evaluation of the compound's efficacy and safety. |
| Translational Medicine | Design and execution of clinical trials to assess the therapeutic potential in patients. |
Such collaborations can foster a synergistic environment where data and expertise are shared freely, leading to a more rapid and efficient drug discovery and development process. For instance, the GSK Protein Kinase Inhibitor Set (PKIS) initiative, which made a large collection of kinase inhibitors publicly available, has demonstrated the power of open collaboration in advancing the field. collaborativedrug.com A similar collaborative approach focused on phenylurea compounds could significantly accelerate the exploration of this compound and its analogs.
By pursuing these future research directions, the scientific community can systematically unravel the therapeutic potential of this compound. This structured and collaborative approach will be instrumental in transforming this promising chemical entity from a laboratory curiosity into a potential therapeutic agent for a range of human diseases.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling reactions between 4-(methylsulfanyl)aniline and phenyl isocyanate under anhydrous conditions. Solvent choice (e.g., DMF or DCM) and temperature (0–25°C) are critical for yield optimization. Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures is standard. Monitoring reaction progress with TLC or LC-MS ensures intermediate stability .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL) refine structures, analyzing bond angles, dihedral angles, and hydrogen-bonding networks. For example, intramolecular C–H⋯O bonds stabilize the conformation, while intermolecular N–H⋯O interactions dictate crystal packing .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodology : Standard assays include:
- Cell viability : MTT or resazurin assays on cancer cell lines (e.g., NSCLC) at 48–72 hr exposure.
- Enzyme inhibition : Kinase or phosphatase activity measured via fluorometric/colorimetric substrates.
- Dose-response curves (IC₅₀ calculations) and controls (e.g., fenuron as a urea derivative reference) validate specificity .
Advanced Research Questions
Q. How do substituent modifications (e.g., methylsulfanyl vs. chloro groups) affect the compound’s antitumor activity?
- Methodology : Structure-activity relationship (SAR) studies compare derivatives using:
- Computational modeling : DFT calculations to assess electronic effects (e.g., Hammett σ values) and steric bulk.
- Biological profiling : Flow cytometry for cell-cycle arrest (e.g., G₂/M phase) and Western blotting to track signaling pathways (e.g., Akt/GSK-3β/c-Myc). Methylsulfanyl groups enhance solubility and binding affinity versus chloro substituents, as shown in NSCLC models .
Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?
- Methodology : For disordered regions:
- Apply SHELXL’s PART instructions to model partial occupancy.
- Use SQUEEZE (Platon) to account for diffuse solvent.
For twinning: - Twin refinement (e.g., TWIN/BASF in SHELXL) with HKLF5 format data.
- Validate with R₁(fac) vs. R₁(obs) metrics and Hirshfeld surface analysis .
Q. How can hydrogen-bonding patterns explain discrepancies in solubility and stability across polymorphs?
- Methodology :
- Graph-set analysis : Categorize H-bond motifs (e.g., R₂²(10) rings from N–H⋯O interactions).
- Thermal analysis : DSC/TGA to correlate packing efficiency with melting points.
- Polymorphs with stronger π-π stacking (e.g., face-to-face aryl interactions) exhibit lower solubility but higher thermal stability .
Q. What analytical techniques are critical for validating synthetic purity and resolving byproduct formation?
- Methodology :
- HPLC-MS : Quantify purity (>95%) and identify byproducts (e.g., hydrolysis to 4-(methylsulfanyl)aniline).
- NMR (¹H/¹³C) : Detect regioselectivity issues (e.g., N,N’- vs. N,O-urea formation) using DEPT-135 or HSQC.
- XPS : Confirm sulfur oxidation states (e.g., methylsulfanyl vs. sulfoxide byproducts) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
